

Unveiling the Antithrombotic Potential of Brevianamide Q: A Molecular Docking and Comparative Analysis

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Compound of Interest

Compound Name: *Brevianamide Q*

Cat. No.: *B12375074*

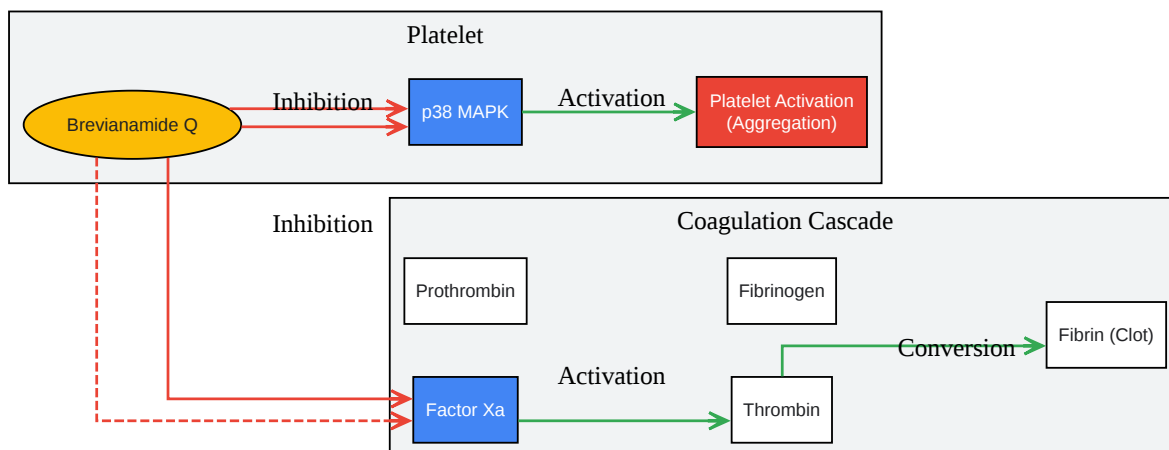
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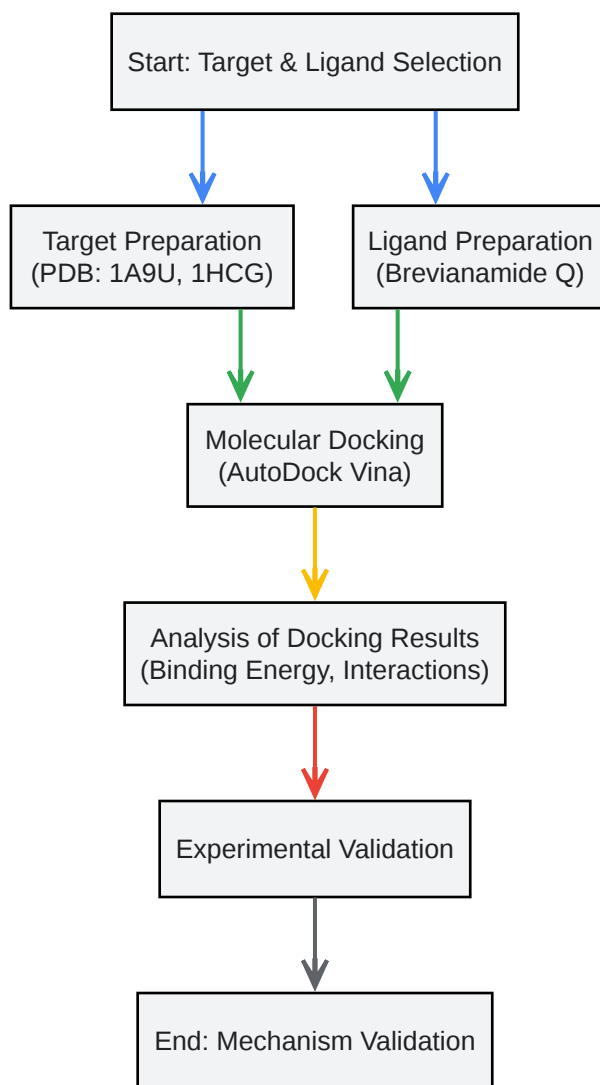
For Researchers, Scientists, and Drug Development Professionals

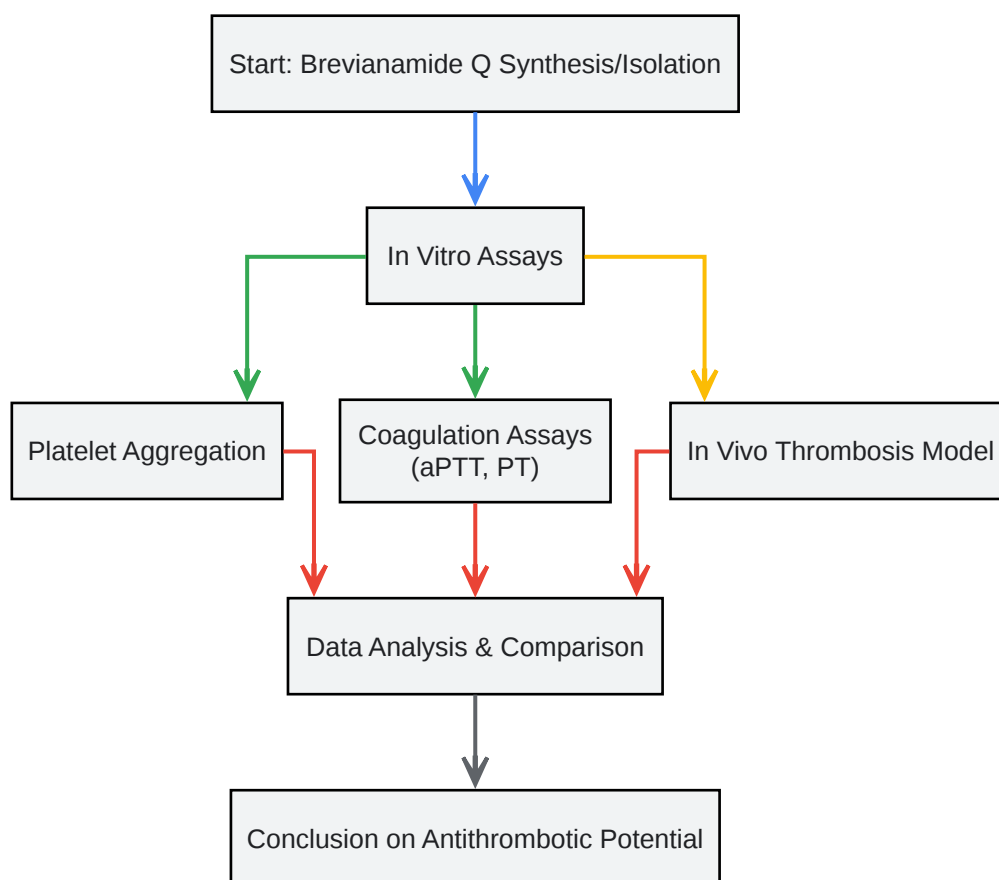
The quest for novel antithrombotic agents with improved efficacy and safety profiles is a paramount endeavor in cardiovascular medicine. **Brevianamide Q**, a diketopiperazine alkaloid isolated from *Aspergillus versicolor*, presents a compelling scaffold for investigation. While direct experimental data on the antithrombotic activity of **Brevianamide Q** is currently unavailable, this guide explores its potential mechanism of action through a detailed molecular docking study and provides a comparative analysis against established antithrombotic drugs. This document is intended to serve as a foundational resource to stimulate and guide future preclinical research into this promising natural product.

Proposed Antithrombotic Mechanism of Brevianamide Q

Based on the established antithrombotic activity of its structural analog, Brevianamide F, we hypothesize that **Brevianamide Q** exerts its effects through a dual mechanism involving the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the inhibition of key proteins in the coagulation cascade.







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